![molecular formula C12H12N6 B14204525 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-60-2](/img/structure/B14204525.png)
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring, an imidazo[1,2-a]pyrazine ring, and an amine group. Nitrogen-containing heterocycles are known for their significant roles in pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization .
Chemical Reactions Analysis
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals and organic materials.
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The compound’s structure allows it to bind to active sites of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar nitrogen-containing heterocycles:
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure and are known for their medicinal applications.
Pyridin-2-amine derivatives: These compounds have a pyridine ring and are used in various scientific research applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of pyridine, imidazo[1,2-a]pyrazine, and amine groups, making it a versatile compound for various applications.
Biological Activity
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes an imidazo[1,2-a]pyrazine core fused with a pyridine ring, positions it as a candidate for various biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4, indicating the presence of multiple nitrogen atoms that contribute to its biological activity and chemical reactivity. The compound's structural characteristics facilitate interactions with various biological targets.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and proteins. It is known to modulate the activity of molecular targets through binding interactions at active sites. This interaction profile is crucial for understanding its therapeutic potential.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various degrees of biological activity. The following table summarizes some key findings related to the biological activities of this compound and structurally related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential antimicrobial and anticancer properties |
6-Methylimidazo[1,2-a]pyridine | Structure | Potential mutagenic properties |
3-Nitroimidazo[1,2-b]pyridazine | Structure | Antimicrobial activity |
Imidazo[1,2-a]pyridine derivatives | Structure | Diverse pharmacological activities |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For instance:
- Anticancer Activity : A study evaluated the anticancer properties of derivatives in vitro against various cancer cell lines. Results indicated that modifications to the imidazo[1,2-a]pyrazine core could enhance cytotoxicity against specific tumor types.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones compared to standard antibiotics.
- Kinase Inhibition : Research into the compound's role as a kinase inhibitor revealed promising results in modulating signaling pathways implicated in cancer progression.
Synthesis Approaches
Several synthetic methods have been developed for producing this compound in sufficient quantities for research purposes. These methods are critical for exploring its pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
825630-60-2 |
---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(6-aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H12N6/c1-14-11-12-16-7-9(18(12)6-5-15-11)8-3-2-4-10(13)17-8/h2-7H,1H3,(H2,13,17)(H,14,15) |
InChI Key |
WQCVOYBFXJULDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=NC(=CC=C3)N |
Origin of Product |
United States |
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